molecular formula C5H7N3O2 B13641418 2-(2-amino-1H-imidazol-1-yl)acetic acid CAS No. 74141-18-7

2-(2-amino-1H-imidazol-1-yl)acetic acid

Cat. No.: B13641418
CAS No.: 74141-18-7
M. Wt: 141.13 g/mol
InChI Key: WGGBVDLXZWTJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-1H-imidazol-1-yl)acetic acid is a high-value imidazole derivative designed for scientific research and development. This compound serves as a key synthetic intermediate and building block in medicinal chemistry and materials science. Research Applications: This chemical is primarily investigated as a precursor for the development of novel pharmaceutical compounds. Imidazole derivatives show significant potential in antimicrobial research, with studies demonstrating their potency against pathogenic fungi such as Cryptococcus neoformans and Candida krusei . The 2-aminoimidazole scaffold is a privileged structure in drug discovery for its ability to modulate various biological targets . Beyond biomedical applications, this compound is also of interest in materials science for the synthesis of advanced organic materials, including imidazole-based azo dyes with halochromic (pH-responsive) properties and nonlinear optical (NLO) materials . Handling and Storage: For optimal stability, store in a cool, dry place, preferably at room temperature or under refrigeration . Refer to the Safety Data Sheet (SDS) for detailed handling and safety information. Note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74141-18-7

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(2-aminoimidazol-1-yl)acetic acid

InChI

InChI=1S/C5H7N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-2H,3H2,(H2,6,7)(H,9,10)

InChI Key

WGGBVDLXZWTJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 2 Amino 1h Imidazol 1 Yl Acetic Acid

N-Alkylation Approaches for the Imidazole-1-acetic Acid Core

The introduction of the acetic acid moiety at the N1 position of the 2-aminoimidazole ring is a critical step in the synthesis of the target compound. N-alkylation reactions are commonly employed for this purpose, utilizing a haloacetate ester as the alkylating agent. The success of this step hinges on achieving high regioselectivity for the N1 position over the N3 position and the exocyclic amino group, as well as optimizing reaction conditions to maximize yield.

Investigation of Reaction Conditions for Imidazole (B134444) N1-Substitution

The N-alkylation of imidazole derivatives is sensitive to a variety of reaction parameters. The choice of solvent, temperature, and reaction time all play a crucial role in the outcome of the synthesis. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are frequently utilized to facilitate the dissolution of the imidazole substrate and the base.

The reaction temperature is a key factor in controlling the rate of reaction and minimizing the formation of byproducts. While elevated temperatures can accelerate the reaction, they may also lead to decreased selectivity. Therefore, careful optimization of the temperature is necessary to achieve a balance between reaction speed and product purity. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the specific substrates and the chosen conditions.

Evaluation of Various Alkylating Agents (e.g., Haloacetate Esters)

Haloacetate esters are the most common alkylating agents for the synthesis of the imidazole-1-acetic acid core. Ethyl chloroacetate (B1199739) and tert-butyl chloroacetate are frequently employed due to their commercial availability and appropriate reactivity. The choice between different haloacetate esters can influence the reaction conditions and the subsequent deprotection step. For instance, a tert-butyl ester can be cleaved under acidic conditions, while an ethyl ester is typically hydrolyzed under basic conditions. The nature of the halogen atom (chloro, bromo, or iodo) also affects the reactivity of the alkylating agent, with the reactivity generally increasing from chloro to iodo.

Alkylating AgentLeaving GroupTypical Reaction Conditions
Ethyl chloroacetateChlorideBase (e.g., K₂CO₃), Solvent (e.g., DMF), Heat
Ethyl bromoacetateBromideBase (e.g., K₂CO₃), Solvent (e.g., MeCN), Room Temp to Heat
tert-Butyl chloroacetateChlorideBase (e.g., NaH), Solvent (e.g., THF), 0°C to Room Temp

Optimization of Base Catalysis for Enhanced Reaction Yields and Selectivity

The choice of base is critical for the deprotonation of the imidazole nitrogen, thereby activating it for nucleophilic attack on the haloacetate ester. The basicity and steric hindrance of the chosen base can significantly impact the regioselectivity of the N-alkylation.

In the case of 2-aminoimidazole, the presence of multiple nitrogen atoms (N1, N3, and the exocyclic amino group) presents a challenge for regioselective alkylation. Generally, the N1 position is favored for alkylation due to a combination of electronic and steric factors. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often preferred as they are less likely to deprotonate the less acidic amino group, thus favoring alkylation on the imidazole ring. Stronger bases like sodium hydride (NaH) can also be used, often in aprotic solvents like tetrahydrofuran (B95107) (THF), and may offer advantages in terms of reaction rate. The optimization of the base and its stoichiometry is a key aspect of developing a high-yielding and selective synthesis.

BaseSolventTemperature (°C)N1:N3 Selectivity
K₂CO₃DMF80-100Moderate to Good
NaHTHF0 - 25Good to Excellent
Cs₂CO₃DMF25-80Often high N1 selectivity
DBUMeCN25-60Varies with substrate

Ester Hydrolysis and Carboxylic Acid Formation Pathways

The final step in the synthesis of 2-(2-amino-1H-imidazol-1-yl)acetic acid is the hydrolysis of the ester group to the corresponding carboxylic acid. The choice of hydrolysis conditions is dictated by the nature of the ester used in the N-alkylation step.

For ethyl esters, basic hydrolysis is the standard procedure. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the carboxylate and afford the final carboxylic acid.

For tert-butyl esters, acidic hydrolysis is employed. Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used to cleave the tert-butyl group, directly yielding the carboxylic acid.

Microwave-assisted hydrolysis has emerged as a rapid and efficient alternative to conventional heating. For instance, the hydrolysis of ethyl azolylacetates using potassium carbonate in ethanol (B145695) under microwave irradiation has been shown to proceed in high yields and short reaction times. researchgate.net

Derivatization and Analog Synthesis of 2 2 Amino 1h Imidazol 1 Yl Acetic Acid

Chemical Modification at the Amino Group

The exocyclic 2-amino group of 2-(2-amino-1H-imidazol-1-yl)acetic acid is a primary site for chemical modification, allowing for the introduction of a wide range of substituents through acylation and alkylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

Acylation: The amino group can be readily acylated to form the corresponding amides. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. A variety of acyl groups, including simple alkyl, aryl, and more complex moieties, can be introduced. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-acetyl-2-(2-amino-1H-imidazol-1-yl)acetic acid. The choice of solvent is crucial and often includes aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to ensure solubility of the starting materials and facilitate the reaction.

Alkylation: N-alkylation of the 2-amino group can be accomplished using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. The use of reductive amination, reacting the amino group with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN), offers a more controlled method for introducing mono- or di-alkyl substituents.

Modification Type Reagent Example Product Class Typical Reaction Conditions
AcylationAcetyl chlorideN-acyl-2-(2-amino-1H-imidazol-1-yl)acetic acidAprotic solvent (e.g., DCM), Base (e.g., Triethylamine)
AlkylationBenzyl bromideN-alkyl-2-(2-amino-1H-imidazol-1-yl)acetic acidPolar aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃)
Reductive AminationBenzaldehyde, NaBH₃CNN-benzyl-2-(2-amino-1H-imidazol-1-yl)acetic acidMethanol, pH control

Structural Diversification via the Carboxylic Acid Moiety

The carboxylic acid group provides a handle for a variety of chemical transformations, most notably esterification and amidation, which are fundamental for creating libraries of analogs with diverse functionalities.

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification, reacting it with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. Alternatively, for more sensitive substrates, esterification can be achieved under milder conditions using alkyl halides in the presence of a base such as cesium carbonate. This allows for the synthesis of a wide range of esters, from simple methyl and ethyl esters to more complex and sterically hindered variants.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry and can be readily applied to the carboxylic acid moiety of this compound. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed to couple the carboxylic acid with a wide variety of primary and secondary amines. This approach facilitates the synthesis of a diverse library of amide derivatives.

Modification Type Reagent Example Product Class Typical Reaction Conditions
EsterificationMethanol, H₂SO₄ (cat.)Methyl 2-(2-amino-1H-imidazol-1-yl)acetateReflux in alcohol
AmidationBenzylamine, EDC/HOBtN-benzyl-2-(2-amino-1H-imidazol-1-yl)acetamideAprotic solvent (e.g., DMF), Room temperature

Modifications and Substitutions on the Imidazole (B134444) Ring System

The imidazole ring itself can be a target for modification, although this often requires more specific and sometimes harsher reaction conditions compared to derivatization of the exocyclic functional groups. Electrophilic substitution reactions are the most common approach for introducing substituents onto the imidazole ring.

Halogenation: The C4 and C5 positions of the imidazole ring are susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the ring. The regioselectivity of the halogenation can be influenced by the reaction conditions and the nature of the substituents already present on the ring.

Nitration: Nitration of the imidazole ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This introduces a nitro group, which can then serve as a handle for further functionalization, for example, through reduction to an amino group.

Modification Type Position Reagent Example Product Class
BrominationC4/C5N-Bromosuccinimide (NBS)4/5-Bromo-2-(2-amino-1H-imidazol-1-yl)acetic acid
ChlorinationC4/C5N-Chlorosuccinimide (NCS)4/5-Chloro-2-(2-amino-1H-imidazol-1-yl)acetic acid
NitrationC4/C5HNO₃/H₂SO₄4/5-Nitro-2-(2-amino-1H-imidazol-1-yl)acetic acid

Synthesis of Conjugates and Hybrid Molecules for Research Probes

The functional groups on this compound make it an excellent candidate for the synthesis of conjugates and hybrid molecules, which are valuable tools in chemical biology and drug discovery.

Fluorescent Labeling: A fluorescent probe can be attached to the molecule, typically through the amino or carboxylic acid group. For example, the carboxylic acid can be coupled with an amine-containing fluorophore using standard peptide coupling methods. Alternatively, an amine-reactive fluorescent dye, such as a fluorescein (B123965) isothiocyanate (FITC), can be reacted with the 2-amino group to yield a fluorescently labeled derivative.

Biotinylation: Biotin (B1667282) can be conjugated to the molecule to facilitate affinity-based purification or detection. This is usually achieved by coupling the carboxylic acid of biotin with the 2-amino group of the target molecule, or vice versa, using coupling reagents like EDC. The introduction of a spacer arm, such as a polyethylene (B3416737) glycol (PEG) linker, between the biotin and the core molecule can help to minimize steric hindrance and improve binding to avidin (B1170675) or streptavidin.

Conjugate Type Functional Group Targeted Reagent Example Application
Fluorescent ProbeAmino groupFluorescein isothiocyanate (FITC)Cellular imaging, Fluorescence polarization assays
Biotinylated DerivativeCarboxylic acid groupBiotin-amine, EDC/HOBtAffinity purification, Immunoassays

Design and Synthesis of Enantiopure Derivatives

Since this compound is a chiral molecule, the synthesis of enantiopure derivatives is often crucial for studying its biological activity, as different enantiomers can have distinct pharmacological profiles.

Chiral Resolution: A racemic mixture of this compound or its derivatives can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. Chiral chromatography, using a chiral stationary phase, is another powerful technique for the separation of enantiomers.

Asymmetric Synthesis: A more direct approach to obtaining enantiopure derivatives is through asymmetric synthesis. This involves using a chiral starting material or a chiral catalyst to introduce the desired stereochemistry. For example, starting from a chiral amino acid, a series of stereospecific reactions can be employed to construct the 2-aminoimidazole ring while retaining the stereochemical integrity of the starting material.

Method Principle Example Technique
Chiral ResolutionSeparation of a racemic mixtureFormation of diastereomeric salts with a chiral resolving agent
Asymmetric SynthesisStereoselective formation of a chiral centerUse of a chiral auxiliary or catalyst

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR analysis is crucial for the unambiguous structural elucidation of organic molecules by providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR techniques are essential for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the relationship between the protons on the imidazole (B134444) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals (e.g., the -CH₂- protons to the methylene (B1212753) carbon).

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" for the compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For "2-(2-amino-1H-imidazol-1-yl)acetic acid," a soft ionization technique such as electrospray ionization (ESI) would be employed to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.

Predicted Molecular Ion and Key Fragments:

The fragmentation of the protonated molecule would likely proceed through several key pathways, characteristic of both amino acids and imidazole-containing compounds. nih.gov The principal fragment ions are expected to arise from the loss of small, stable neutral molecules. nih.govnih.gov

A plausible fragmentation pathway for "this compound" would involve the initial loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, a common fragmentation pattern for amino acids. nih.gov Subsequent fragmentation could involve the imidazole ring, although the ring itself is relatively stable and may not open readily. nih.gov Instead, the loss of its substituents in the form of small molecules is a major route of fragmentation. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zPostulated Structure of Fragment
[M+H]⁺142.0662Protonated parent molecule
[M+H - H₂O]⁺124.0556Loss of water from the carboxylic acid group
[M+H - COOH]⁺97.0607Decarboxylation
[M+H - H₂O - CO]⁺96.0471Loss of water and carbon monoxide

Note: The m/z values are predicted based on the chemical formula and common fragmentation patterns of similar molecules. Actual experimental values may vary slightly.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of "this compound" in its solid state.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org

Expected Structural Features:

Based on the known structures of imidazole and α-amino acids, the crystal structure of "this compound" is expected to exhibit several key features:

The imidazole ring will be planar. nih.gov

The bond lengths and angles within the imidazole ring will be consistent with those of other imidazole derivatives. wikimedia.org

The geometry around the α-carbon will be tetrahedral.

The crystal packing will likely be dominated by hydrogen bonding interactions involving the amino group, the carboxylic acid group, and the nitrogen atoms of the imidazole ring.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/RangeComment
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules
Space GroupP2₁/c or P2₁2₁2₁Common for chiral molecules crystallizing in a centrosymmetric or non-centrosymmetric space group, respectively
C-N bond length (imidazole ring)~1.33 - 1.38 ÅTypical for C-N bonds in imidazole rings wikimedia.org
C-C bond length (acetic acid moiety)~1.52 ÅTypical for a C-C single bond
C=O bond length (carboxylic acid)~1.25 ÅTypical for a C=O double bond in a carboxylic acid
Hydrogen BondingExtensive N-H···O, N-H···N, and O-H···N interactionsExpected to be the primary intermolecular forces

Note: These parameters are predictive and based on the analysis of similar molecular structures. Experimental determination would be required for confirmation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures. Due to its polar nature as an amino acid, High-Performance Liquid Chromatography (HPLC) is the most suitable method.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would likely be employed for the analysis of this compound. Given that amino acids often have poor retention on standard C18 columns and lack a strong UV chromophore, pre-column derivatization is a common strategy. researchgate.net Derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) introduces a hydrophobic and chromophoric/fluorophoric tag, enhancing retention and detection sensitivity. researchgate.net

An alternative approach for this specific molecule might involve using a specialized column chemistry, such as a polar-embedded or aqueous-stable C18 column, which could provide sufficient retention without derivatization, particularly when using an acidic mobile phase to protonate the amino group. Detection could be achieved using a UV detector, leveraging the absorbance of the imidazole ring, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC):

Direct analysis of "this compound" by GC is not feasible due to its low volatility and thermal lability. thermofisher.com However, after derivatization to increase volatility, GC analysis becomes a viable option. A two-step derivatization is often employed for amino acids, first esterifying the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). nih.gov The resulting volatile derivative can then be analyzed by GC, typically on a mid-polarity capillary column, with detection by Flame Ionization Detection (FID) or mass spectrometry (GC-MS).

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasDetectionComments
Reversed-Phase HPLC (with derivatization)C18, 5 µm, 4.6 x 250 mmGradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer)UV or FluorescenceOPA or FMOC are common derivatizing agents for amino acids. researchgate.net
Reversed-Phase HPLC (without derivatization)Polar-embedded C18 or Aqueous C18Isocratic or gradient elution with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid)UV (at low wavelength) or MSMay provide sufficient retention for the underivatized compound.
Gas Chromatography (after derivatization)5% Phenyl-methylpolysiloxane capillary columnHeliumFID or MSRequires derivatization to a volatile form (e.g., esterification followed by acylation). nih.gov

Computational and Theoretical Investigations of 2 2 Amino 1h Imidazol 1 Yl Acetic Acid and Its Analogs

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic and geometric properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a leading method in computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for studying the electronic and geometric structures of imidazole (B134444) derivatives. nih.govresearcher.life DFT calculations, commonly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy conformation. irjweb.com

These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For 2-(2-amino-1H-imidazol-1-yl)acetic acid, DFT would be used to predict the precise geometry of the imidazole ring, the amino group, and the N-substituted acetic acid side chain. The results of such calculations are critical for understanding how the molecule interacts with its environment and other molecules.

ParameterPredicted Value
Bond Lengths (Å)
N1-C21.38
C2-N31.32
N3-C41.37
C4-C51.35
C5-N11.36
C2-N(amino)1.35
N1-C(acetic)1.46
**Bond Angles (°) **
C5-N1-C2108.5
N1-C2-N3110.0
C2-N3-C4107.5
N3-C4-C5109.0
C4-C5-N1105.0
Dihedral Angles (°)
C5-N1-C(acetic)-C(OOH)~100-120

Note: The values in this table are representative, derived from typical DFT calculations on analogous imidazole structures, and serve to illustrate the type of data generated.

Ab Initio Methods

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also utilized to study imidazole analogs. researchgate.net These methods are based solely on the principles of quantum mechanics without the use of experimental data for parameterization. While often more computationally demanding than DFT, ab initio calculations serve as an important benchmark for verifying the results obtained from other methods. researchgate.net They are used to calculate interaction energies and optimize geometries, providing a rigorous theoretical foundation for understanding the molecule's fundamental properties. researchgate.netcas.cz

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of these analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Evaluations

The HOMO and LUMO are the outermost orbitals involved in chemical reactions. The HOMO, rich in electrons, acts as an electron donor, while the LUMO, which is electron-deficient, acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. irjweb.comnih.govmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.com For imidazole derivatives, DFT calculations are routinely used to determine the energies of these orbitals and the resulting energy gap. irjweb.com The analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
This compound (Predicted) -6.10-1.554.55
Imidazole Analog A -6.30-1.814.49
Imidazole Analog B -5.95-1.254.70

Note: This table presents hypothetical but scientifically plausible values for the target compound based on reported data for various imidazole derivatives to illustrate comparative FMO analysis. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. researchgate.net The map is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group, as these are highly electronegative. The most positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, identifying them as potential sites for hydrogen bonding and interaction with nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation.

Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For the target compound, rotation around the single bond connecting the acetic acid group to the imidazole ring is a key conformational variable. Computational techniques, such as potential energy surface (PES) scans, can be performed to map the energy changes as this bond is rotated, thereby identifying the lowest-energy (most stable) conformations. nih.gov Studies on related imidazole-amino acids have shown that the conformational preferences can be significantly influenced by the environment and intramolecular interactions like hydrogen bonding. nih.gov

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.comnih.govrdd.edu.iqajchem-a.com By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in a biological environment, such as in an aqueous solution. rdd.edu.iquobaghdad.edu.iq These simulations can assess the stability of different conformations, explore the flexibility of the molecule, and analyze its interactions with surrounding solvent molecules, which is crucial for predicting its behavior in a physiological context. mdpi.comnih.gov

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species such as transition states. For imidazole-containing molecules, these simulations can elucidate pathways for various reactions, including synthesis and biological interactions.

Detailed quantum mechanical calculations, often employing Density Functional Theory (DFT), can be used to model the step-by-step transformation of reactants into products. These calculations identify the lowest energy pathway, known as the intrinsic reaction coordinate (IRC), which connects the reactants, transition state(s), and products. The transition state, being a maximum on the potential energy surface in the direction of the reaction coordinate and a minimum in all other directions, represents the kinetic barrier of the reaction.

For analogs of this compound, computational studies have explored various reactions. For instance, in the synthesis of imidazolidin-2-ones from 1,2-diamines and a carbonyl source, simulations can reveal the stepwise mechanism, including the formation of key intermediates and the associated energy barriers. researchgate.net Mechanistic studies on the reaction of amines with CO2 have also been computationally investigated, providing insights into the formation of carbamates and bicarbonates, which are relevant to the amino group in the target molecule. physchemres.org

Table 1: Hypothetical Energy Profile for a Reaction Step of an Imidazole Analog

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Second Transition State+10.5
Products-12.3

This table is illustrative and represents typical data obtained from reaction mechanism simulations.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be correlated with experimental data to confirm molecular structures, assign spectral features, and understand the electronic and vibrational characteristics of a molecule.

DFT calculations are widely used for the prediction of spectroscopic properties of imidazole derivatives. acs.org By calculating the vibrational frequencies, one can generate a theoretical infrared or Raman spectrum. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, leading to a better agreement with experimental spectra. acs.org Similarly, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. nih.gov

For imidazole-containing compounds, theoretical calculations have been successfully used to assign complex vibrational modes and to understand how structural modifications influence the spectroscopic signatures. acs.org The correlation between theoretical and experimental spectra provides a high level of confidence in the structural characterization of newly synthesized compounds. nih.gov

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for an Imidazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch34503435
C=O stretch17201710
Imidazole ring stretch15801575
C-N stretch13501342
Ring deformation850845

Data is representative of typical correlations found in computational studies of imidazole derivatives. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational techniques used to analyze the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. wiley-vch.de

QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. wiley-vch.de The analysis of the electron density at bond critical points (BCPs) provides quantitative information about the nature of chemical bonds. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. nih.govresearchgate.net

RDG analysis is a method used to visualize and characterize non-covalent interactions in real space. researchgate.netmdpi.com It is based on the relationship between the electron density and its gradient. The RDG isosurfaces are colored based on the sign of the second eigenvalue of the Hessian of the electron density, which allows for the identification of attractive (hydrogen bonds, halogen bonds), repulsive (steric clashes), and weak van der Waals interactions. mdpi.com These analyses have been applied to various imidazole derivatives to understand intramolecular hydrogen bonding and crystal packing interactions. physchemres.org

Table 3: QTAIM Parameters at Bond Critical Points for a Hypothetical Imidazole Analog

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Nature of Interaction
C=N0.35-0.85Covalent
C-N0.28-0.62Covalent
N-H0.32-1.20Covalent
O-H···N (H-bond)0.04+0.09Hydrogen Bond
C-H···O (H-bond)0.02+0.05Hydrogen Bond

This table illustrates typical QTAIM parameters for different types of chemical bonds and interactions. nih.gov

Biological and Biochemical Research Applications of 2 2 Amino 1h Imidazol 1 Yl Acetic Acid Derivatives

Role as Biochemical Research Probes and Building Blocks

The 2-(2-amino-1H-imidazol-1-yl)acetic acid core structure serves as a versatile scaffold in medicinal chemistry and drug discovery. Its inherent structural features allow for modifications at multiple positions, making it an ideal building block for the creation of compound libraries for high-throughput screening. The 2-aminoimidazole moiety is recognized as a key pharmacophore in numerous biologically active compounds, and its derivatives are synthesized to explore their potential as therapeutic agents. nih.gov

The synthesis of molecules based on this scaffold is integral to the development of new drugs. For instance, the related compound, imidazol-1-yl-acetic acid hydrochloride, is a crucial intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate. nih.gov The ability to generate a variety of derivatives from this core structure allows researchers to systematically investigate the structure-activity relationships of new compounds, leading to the optimization of their biological effects.

While the primary focus has been on its role as a building block for therapeutic agents, the potential for its derivatives to be developed into biochemical probes exists. By incorporating reporter groups such as fluorophores or biotin (B1667282), these molecules could be used to study the localization, trafficking, and interactions of their biological targets within cellular systems. However, the main application remains in the generation of novel bioactive molecules for discovery-based research. nih.gov

Enzyme Inhibition and Activation Studies

Derivatives of this compound have been extensively studied as modulators of enzyme activity, demonstrating both inhibitory and, in some cases, activating effects on various enzyme classes.

A significant area of research has been the development of imidazole-derived acetic acids as inhibitors of Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in type-2 diabetes and Alzheimer's disease. nih.govnih.gov IDE is responsible for the degradation of several key peptides, including insulin (B600854) and amyloid-β. nih.gov

Through structure-activity relationship (SAR) studies, researchers have identified key structural features of 2-[N-carbamoylmethyl-alkylamino]acetic acids derived from an imidazole (B134444) core that are crucial for their inhibitory activity against IDE. nih.govnih.gov These studies have shown that the carboxylic acid, the imidazole ring, and a tertiary amine are critical for binding and inhibition. nih.govnih.gov The optimization of a methyl ester group to an amide or a 1,2,4-oxadiazole (B8745197) has led to improved activity, solubility, and stability. nih.govnih.gov

Docking and co-crystallization studies have revealed that these imidazole derivatives can bind to both the exosite and the catalytic site of IDE, providing a structural basis for their inhibitory mechanism. nih.govnih.gov This dual-binding capability underscores the potential for developing highly specific and potent IDE inhibitors based on the this compound scaffold.

Table 1: Structure-Activity Relationship of Imidazole-Derived Acetic Acid Derivatives as IDE Inhibitors

The imidazole scaffold is a well-established core for the development of inhibitors targeting p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov This kinase plays a pivotal role in the inflammatory response by regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Consequently, inhibition of p38 MAP kinase is a promising therapeutic strategy for inflammatory diseases. nih.gov

Imidazole-based inhibitors, including derivatives of this compound, typically act as competitive inhibitors at the ATP-binding site of the p38α MAP kinase. nih.govnih.gov The imidazole core provides a scaffold for the attachment of various substituents at the N1, C2, C4, and C5 positions, allowing for the fine-tuning of inhibitory potency and selectivity. nih.gov

Recent research has focused on synthesizing novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives. nih.gov These compounds are synthesized by coupling [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with various amino acid derivatives. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the p38 MAP kinase active site, guiding further structural modifications to enhance inhibitory activity. nih.gov The mechanistic implication of this targeting is the downregulation of the inflammatory cascade, making these compounds potential anti-inflammatory agents.

Receptor Binding and Modulation Investigations (e.g., GABA Receptor Interactions)

Derivatives of the imidazole scaffold have been investigated for their ability to modulate the function of the GABAA receptor complex, a key target for drugs treating central nervous system disorders such as anxiety. nih.govgoogle.com These compounds can act as ligands for the benzodiazepine (B76468) binding site on GABAA receptors, thereby allosterically modulating the receptor's activity. google.com

The structural diversity that can be achieved with imidazole derivatives allows for the development of compounds with varying affinities and selectivities for different GABAA receptor subtypes. nih.govnih.gov For example, imidazodiazepines, which feature a fused imidazole and diazepine (B8756704) ring system, have been synthesized and evaluated for their selective modulation of α5-containing GABAA receptors, which are implicated in cognitive processes. nih.gov The synthesis of novel amide analogs by modifying the imidazodiazepine structure has been a strategy to explore the structure-activity relationship and to develop ligands with improved subtype selectivity and off-target profiles. nih.gov

Exploration of Specific Biological Pathway Modulations (e.g., Inflammation, Metabolic Regulation, Signal Transduction)

The ability of this compound derivatives to modulate specific enzymes and receptors translates to the modulation of broader biological pathways.

Inflammation: Through the inhibition of p38 MAP kinase, these compounds can effectively dampen the signal transduction cascade that leads to the production of inflammatory cytokines. nih.govnih.gov This makes them promising candidates for the development of new anti-inflammatory therapies.

Metabolic Regulation: By inhibiting insulin-degrading enzyme, these derivatives can modulate insulin signaling. plos.org The inhibition of IDE leads to reduced catabolism of internalized insulin, which can potentiate insulin signaling pathways. plos.org This has significant implications for the treatment of diabetes mellitus.

Signal Transduction: The targeting of kinases and receptors by these compounds directly impacts cellular signal transduction. Whether by blocking ATP binding to a kinase or allosterically modulating a receptor, these molecules can interrupt or enhance specific signaling events, leading to a desired physiological response.

In Vitro Antimicrobial and Antiprotozoal Mechanistic Studies

The 2-aminoimidazole scaffold is a prominent feature in compounds with significant antimicrobial and antiprotozoal activity. nih.govnih.govasm.org

Derivatives of 2-aminoimidazole have been shown to be effective against a range of bacteria, including multidrug-resistant strains. nih.govnih.govasm.org A key mechanism of action for some of these compounds is the inhibition and dispersal of bacterial biofilms. nih.govasm.org Biofilms are communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. nih.govasm.org 2-AI derivatives can disrupt these biofilms, often without being bactericidal themselves, which can resensitize the bacteria to traditional antibiotics. nih.govasm.org This synergistic effect makes them attractive as adjuvant therapies for persistent bacterial infections.

In the realm of antiprotozoal research, imidazole derivatives have demonstrated efficacy against various parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. mdpi.comresearchgate.net The mechanism of action for some of these compounds involves the inhibition of key parasitic enzymes. For example, azole-based compounds, which share structural similarities with imidazole derivatives, are known to inhibit sterol 14α-demethylase (CYP51), an enzyme crucial for the integrity of the parasite's cell membrane. nih.gov The development of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has yielded compounds with potent in vitro activity against these protozoa, often exceeding the efficacy of standard drugs like metronidazole. researchgate.net

Table 2: Investigated Biological Targets and Associated Pathways for this compound Derivatives

Investigations into Intracellular Processes and Cellular Uptake Mechanisms

The precise mechanisms by which this compound and its direct derivatives enter cells have not been extensively detailed in dedicated studies. However, the compound's structure as an amino acid derivative suggests that its cellular uptake could be governed by mechanisms common to other small, hydrophilic, and charged molecules, such as peptides and amino acids. nih.govumich.edu

Generally, the cellular entry of such molecules can occur through two primary pathways: direct membrane translocation and endocytosis. mdpi.com Direct translocation involves the peptide or molecule moving across the plasma membrane, a process that can be influenced by the molecule's positive charge and its interaction with the negatively charged components of the cell membrane. nih.gov

Endocytosis is a more common uptake mechanism for a wide range of molecules and involves the cell engulfing the substance to form an intracellular vesicle. mdpi.com This energy-dependent process is further divided into several sub-categories, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.com For amino acid derivatives and cell-penetrating peptides (CPPs), which are often rich in basic amino acids like arginine and lysine, endocytosis is a frequently observed pathway. nih.gov The specific pathway utilized can depend on the compound's concentration, the cell type, and the nature of any cargo being delivered. mdpi.com Given that this compound contains a basic 2-aminoimidazole group, it is plausible that its cellular uptake involves interactions with the cell surface followed by an endocytic process.

Table 1: General Mechanisms of Cellular Uptake for Amino Acid Derivatives and Peptides

Uptake Mechanism Description Key Characteristics Relevant Cell Types
Direct Penetration Translocation directly across the plasma membrane without vesicle formation. nih.govmdpi.com Energy-independent; often involves membrane destabilization or pore formation. mdpi.com Broad applicability
Macropinocytosis Non-specific uptake of fluid and solutes via large vesicles (macropinosomes). mdpi.comnih.gov Actin-dependent; formation of large, irregular vesicles. nih.gov Most cells, particularly stimulated ones
Clathrin-Mediated Endocytosis Receptor-mediated uptake into clathrin-coated pits and vesicles. nih.gov Requires dynamin protein; forms small, uniform vesicles. nih.gov Most eukaryotic cells
Caveolae-Mediated Endocytosis Uptake through flask-shaped membrane invaginations called caveolae. nih.gov Involves caveolin proteins; vesicles are typically smaller than clathrin-coated ones. nih.gov Cells rich in caveolae (e.g., endothelial cells)

Biosynthetic Pathways and Metabolic Roles

While this compound itself is not highlighted as a major natural product, its core structure, the 2-aminoimidazole (2-AI) nucleus, is a fundamental building block for a vast and diverse family of marine alkaloids. nih.govresearchgate.net Over 150 such compounds, collectively known as pyrrole-2-aminoimidazole (P-2-AI) alkaloids, have been isolated, primarily from marine sponges of the Agelas genus. nih.gov

The biosynthesis of these complex alkaloids is believed to originate from simpler amino acid precursors. nih.gov Researchers have posited biosynthetic hypotheses that converge on a common pathway starting with the formation of foundational 2-aminoimidazole structures like oroidin (B1234803) and clathrodin. nih.gov These precursor molecules are thought to be assembled from amino acid building blocks. The subsequent structural diversification and elaboration of these precursors, through enzymatic processes like oxidative cyclizations, lead to the wide array of complex P-2-AI alkaloids found in nature. nih.gov The reactivity of the 2-aminoimidazole nucleus is key to the molecular diversity observed within this family of natural products. nih.gov

The metabolic role of these compounds in their native organisms, such as marine sponges, is likely associated with chemical defense. nih.gov The significant energy expenditure required to produce such structurally complex molecules suggests they serve a vital biological purpose for the organism. nih.gov Many of these naturally occurring 2-aminoimidazole derivatives exhibit a range of potent biological activities, including antimicrobial and antibiotic effects, highlighting their role in the ecological interactions of the producing organisms. nih.gov

Table 2: Key Precursors in the Hypothesized Biosynthesis of Pyrrole-2-Aminoimidazole (P-2-AI) Alkaloids

Precursor Compound Core Structure Hypothesized Role Source Organism (Typical)
Oroidin Pyrrole-2-aminoimidazole Foundational building block for more complex P-2-AI alkaloids. nih.gov Marine Sponges (Agelas sp.) nih.gov
Clathrodin 2-Aminoimidazole linked to a histamine (B1213489) derivative Postulated early-stage precursor in the P-2-AI biosynthetic pathway. nih.gov Marine Sponges (Agelas sp.) nih.gov
Dibromophakellin Polycyclic P-2-AI An example of a more complex monomer formed via oxidative cyclization of precursors. nih.gov Marine Sponges
Dibromoisophakellin Polycyclic P-2-AI A structural isomer formed through rearrangement, showcasing the reactivity of the 2-AI nucleus. nih.gov Marine Sponges

Future Research Directions and Emerging Paradigms for 2 2 Amino 1h Imidazol 1 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-(2-amino-1H-imidazol-1-yl)acetic acid, future research is anticipated to move beyond traditional synthetic methods, embracing greener and more sustainable alternatives. Key areas of development include the use of deep eutectic solvents (DESs) as non-toxic and recyclable reaction media, which have shown success in the synthesis of other 2-aminoimidazole derivatives. mdpi.comresearchgate.net The exploration of one-pot, multi-component reactions will also be crucial in minimizing waste and improving atom economy. rsc.org

Furthermore, the application of biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally friendly approach. The development of robust enzymes for the synthesis of the 2-aminoimidazole core or the introduction of the acetic acid moiety could revolutionize the production of this compound. Additionally, flow chemistry presents a scalable and controlled method for synthesis, allowing for safer and more efficient manufacturing processes. uc.pt The integration of these methodologies will be pivotal in creating sustainable and economically viable routes to this compound and its analogs.

Advanced Computational Modeling for Rational Design of Analogs

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. For this compound, advanced computational modeling will be instrumental in designing analogs with enhanced biological activity or material characteristics. Techniques such as molecular docking will allow for the virtual screening of large libraries of potential analogs against specific biological targets, predicting their binding affinities and modes of interaction. researchgate.netdergipark.org.tr This in silico approach can significantly expedite the identification of promising lead compounds.

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, will guide the design of new derivatives with improved potency and selectivity. dovepress.comsemanticscholar.org By understanding the key structural features required for interaction with a target, researchers can strategically modify the this compound scaffold. Furthermore, quantum mechanics and molecular dynamics simulations can provide deeper insights into the electronic properties and conformational dynamics of these molecules, aiding in the refinement of their design for specific applications. researchgate.net

Exploration of New Biological Targets and Novel Mechanisms of Action

While the initial biological activities of this compound are being investigated, a significant area of future research lies in the exploration of novel biological targets and the elucidation of new mechanisms of action. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov Future studies will likely employ target identification strategies, such as chemical proteomics and affinity-based probes, to uncover previously unknown protein binding partners for this compound.

Unraveling the intricate signaling pathways and molecular interactions modulated by this compound will be crucial for understanding its full therapeutic potential. This will involve a combination of in vitro and in vivo studies, including cell-based assays, animal models, and advanced imaging techniques. The discovery of new biological targets and mechanisms of action could open up entirely new therapeutic avenues for this promising compound, addressing a broader spectrum of diseases.

Integration with High-Throughput Screening for Discovery of Chemical Probes

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds. nih.gov The integration of this compound and its derivatives into HTS campaigns will be a critical step in identifying novel chemical probes and potential drug leads. The development of diverse chemical libraries based on the 2-aminoimidazole scaffold will provide a rich source of molecules for screening against a wide array of biological targets. nih.gov

The identified "hit" compounds from these screens can then be optimized through medicinal chemistry efforts to develop potent and selective chemical probes. These probes are invaluable tools for dissecting complex biological processes and validating new drug targets. Furthermore, the data generated from HTS can be used to build structure-activity relationship (SAR) models, which will further guide the rational design of more effective molecules.

Applications in Supramolecular Chemistry and Material Science

The unique structural features of this compound, including its hydrogen bonding capabilities and coordination sites, make it an attractive building block for supramolecular chemistry and material science. A particularly promising area of research is the incorporation of this compound into metal-organic frameworks (MOFs). rsc.orgrsc.orgacs.org MOFs are crystalline materials with a porous structure, and the imidazole (B134444) moiety of this compound can act as a ligand to coordinate with metal ions, forming novel frameworks with tailored properties. mdpi.comresearchgate.net

These imidazole-based MOFs could have applications in areas such as gas storage, catalysis, and sensing. The acetic acid group can also be functionalized to introduce additional properties or to act as a point of attachment for other molecules. The self-assembly of this compound derivatives into well-defined supramolecular structures, such as gels or liquid crystals, is another exciting avenue for future exploration, with potential applications in drug delivery and advanced materials.

Advanced Analytical Method Development for In Situ Characterization

To fully understand and optimize the synthesis and application of this compound, the development of advanced analytical methods for its in situ characterization is essential. Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. spectroscopyonline.commt.com Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can be employed to monitor the progress of synthetic reactions involving this compound in real-time. rsc.org

Furthermore, advanced mass spectrometry techniques can be utilized for the sensitive detection and quantification of this compound and its metabolites in complex biological matrices. The development of these sophisticated analytical tools will be crucial for quality control during synthesis and for pharmacokinetic and pharmacodynamic studies, ultimately accelerating the translation of this compound from the laboratory to real-world applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-amino-1H-imidazol-1-yl)acetic acid with minimal by-products?

  • Methodological Answer : A stepwise approach involving protection-deprotection strategies can minimize by-products. For example, using tert-butoxycarbonyl (Boc) groups to protect the amino group during imidazole ring formation reduces side reactions. Controlled reaction temperatures (e.g., 0–5°C during coupling) and catalytic agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve yield . Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. In 1^1H NMR, the imidazole protons appear as distinct singlets at δ 7.2–7.5 ppm, while the acetic acid backbone shows characteristic splitting patterns. IR confirms the carboxylic acid group via a broad O–H stretch (~2500 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides molecular ion validation .

Q. What solvents and conditions are suitable for stabilizing this compound during storage?

  • Methodological Answer : Store the compound in anhydrous dimethyl sulfoxide (DMSO) or ethanol at –20°C to prevent hydrolysis. Avoid aqueous solutions at neutral or basic pH, as the imidazole ring may undergo degradation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : Use the SHELXL program for refinement, which handles high-resolution data and twinning. For challenging cases (e.g., low-resolution data), implement twin-law matrices in SHELX to model pseudo-merohedral twinning. Validate hydrogen bonding networks using Olex2 visualization tools to confirm intramolecular interactions .

Q. What analytical strategies address contradictions in purity assessments between HPLC and NMR data?

  • Methodological Answer : Discrepancies may arise from residual solvents or non-UV-active impurities. Combine reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with charged aerosol detection (CAD) for non-chromophoric impurities. Cross-validate with 13^{13}C NMR to detect unexpected carbonyl or quaternary carbon signals .

Q. How can computational modeling predict the pharmacological activity of imidazole-acetic acid derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on substituent effects: electron-withdrawing groups on the imidazole ring enhance hydrogen bonding, while hydrophobic aryl groups improve binding pocket compatibility. Validate predictions with in vitro assays measuring IC50_{50} values .

Q. What experimental designs mitigate by-product formation during peptide coupling reactions involving this compound?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates to minimize racemization. Use coupling agents like HATU in DMF, and monitor reaction progress via LC-MS. If dipeptide by-products persist, introduce a capping step with acetic anhydride to terminate unreacted amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.